Bromo-chloro-butane
Description
Significance of Dihaloalkanes in Organic Synthesis
Dihaloalkanes, which are alkanes containing two halogen atoms, are of considerable importance in organic synthesis. These compounds are frequently used as starting materials for creating a wide range of other organic molecules. vulcanchem.com Their utility stems from the reactivity of the carbon-halogen bonds. The presence of two such bonds allows for a variety of transformations, including nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups, and elimination reactions to form alkenes. ontosight.ai
Specifically, α,ω-dihaloalkanes (where halogens are on opposite ends of a carbon chain) are valuable for synthesizing cyclic compounds and polymers. Vicinal dihaloalkanes, with halogens on adjacent carbons, can be dehalogenated to produce alkenes. vulcanchem.com The different reactivity of various halogens (e.g., bromine vs. chlorine) within the same molecule, as seen in bromo-chloro-butane, allows for selective reactions, making them highly versatile intermediates in constructing complex molecular architectures.
Isomeric Forms of this compound and Research Focus
The molecular formula for this compound allows for several constitutional isomers, differing in the placement of the bromine and chlorine atoms on the four-carbon butane (B89635) chain. Key isomers include 1-bromo-1-chlorobutane, 1-bromo-2-chlorobutane (B25774), 3-bromo-1-chlorobutane (B3238547), 1-bromo-4-chlorobutane (B103958), and 2-bromo-3-chlorobutane. nih.govnih.govnih.govnih.govacs.org The research focus often varies depending on the isomer's specific structure.
1-bromo-1-chlorobutane : This isomer features both halogens attached to the terminal carbon atom. nih.gov
1-bromo-2-chlorobutane : With halogens on adjacent carbons (C1 and C2), this isomer is a vicinal dihalide. nih.gov Its structure makes it a subject for studies comparing the reactivity of different halogens in substitution and elimination reactions. The carbon at position 2 is a chiral center, leading to the existence of enantiomers, (2R)-1-bromo-2-chlorobutane and (2S)-1-bromo-2-chlorobutane. nih.gov
3-bromo-1-chlorobutane : In this isomer, the halogen atoms are separated by one carbon. nih.gov The carbon at position 3 is chiral, resulting in (3R) and (3S) enantiomers. nih.gov
1-bromo-4-chlorobutane : As an α,ω-dihaloalkane, this isomer is a significant reagent in synthetic chemistry. vulcanchem.com It is widely used as an intermediate in the production of pharmaceuticals and agrochemicals. ontosight.aidataintelo.com Research applications include its use in the synthesis of novel spirohydantoin derivatives being investigated as potential multireceptor-active antipsychotic and antidepressant agents. chemicalbook.com It has also been employed in studies related to the solid-phase synthesis of peptides and the allosteric inhibition of proteases. vulcanchem.comchemsrc.com
2-bromo-3-chlorobutane : This isomer is a classic case study in stereochemistry because it contains two chiral centers (at C2 and C3). acs.org Consequently, it can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). libretexts.orgpdx.edu The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. pdx.edurutgers.edu The relationship between non-mirror-image stereoisomers, such as (2R,3R) and (2R,3S), is known as diastereomerism. libretexts.orgrutgers.edu Diastereomers have different physical properties, which is a key concept in their separation and characterization. rutgers.edu
Molecular Formula and General Structural Characteristics (C₄H₈BrCl)
The molecular formula for all isomers of this compound is C₄H₈BrCl. vulcanchem.comacs.org This formula indicates a four-carbon saturated backbone (butane) to which one bromine atom, one chlorine atom, and eight hydrogen atoms are attached. The general structure consists of sp³ hybridized carbon atoms forming the chain. vulcanchem.com The carbon-halogen bonds (C-Br and C-Cl) are polar due to the higher electronegativity of the halogens compared to carbon. This polarity makes the carbon atoms attached to the halogens electrophilic and susceptible to attack by nucleophiles. The C-Br bond is generally longer and weaker than the C-Cl bond, often leading to differential reactivity where the bromine atom acts as a better leaving group in nucleophilic substitution reactions.
Physicochemical Properties of this compound Isomers
The following table summarizes key properties of the this compound isomers. Note that some properties are computed, as experimental data for all isomers is not consistently available.
| Property | 1-bromo-1-chlorobutane | 1-bromo-2-chlorobutane | 3-bromo-1-chlorobutane | 1-bromo-4-chlorobutane | 2-bromo-3-chlorobutane |
| IUPAC Name | 1-bromo-1-chlorobutane nih.gov | 1-bromo-2-chlorobutane nih.gov | 1-bromo-3-chlorobutane nih.gov | 1-bromo-4-chlorobutane nih.gov | 2-bromo-3-chlorobutane acs.org |
| Molecular Weight | 171.46 g/mol nih.gov | 171.46 g/mol nih.gov | 171.46 g/mol nih.gov | 171.46 g/mol sigmaaldrich.com | 171.46 g/mol nih.gov |
| Boiling Point | N/A | N/A | N/A | 164.3-176°C vulcanchem.comchemsrc.comfishersci.no | N/A |
| Density (at 25°C) | N/A | N/A | N/A | ~1.488 g/mL vulcanchem.comsigmaaldrich.com | N/A |
| Refractive Index (at 20°C) | N/A | N/A | N/A | ~1.4875 sigmaaldrich.comfishersci.no | N/A |
| Chirality | Chiral at C1 | Chiral at C2 nih.gov | Chiral at C3 nih.gov | Achiral | Chiral at C2 and C3 libretexts.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H8BrCl |
|---|---|
Molecular Weight |
171.46 g/mol |
IUPAC Name |
1-bromo-1-chlorobutane |
InChI |
InChI=1S/C4H8BrCl/c1-2-3-4(5)6/h4H,2-3H2,1H3 |
InChI Key |
DQHKCMPDSGCTHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies for Bromo Chloro Butane Isomers
Direct Halogenation Approaches
Direct halogenation involves the introduction of bromine and chlorine atoms onto a butane (B89635) or butene backbone. These methods include the substitution of hydrogen atoms on a pre-halogenated alkane or the addition of halogens across a double bond.
The synthesis of bromo-chloro-butane isomers can be achieved through the bromination of chlorobutane. For instance, 1-bromo-4-chlorobutane (B103958) can be synthesized via the bromination of 1-chlorobutane (B31608). ontosight.ai The vapor phase bromination of 1-chlorobutane has been studied to understand the kinetics and product distribution. cdnsciencepub.com This free-radical reaction typically yields a mixture of isomers, including 1-bromo-1-chlorobutane, 2-bromo-1-chlorobutane, and 3-bromo-1-chlorobutane (B3238547). cdnsciencepub.com The distribution of these products is influenced by the reaction conditions and the relative reactivity of the C-H bonds, which is affected by the polar influence of the chlorine substituent. cdnsciencepub.com The free-radical bromination of (R)-2-chlorobutane can also produce several mono-bromo 2-chlorobutane (B165301) isomers. chegg.comyoutube.com
Table 1: Isomeric Products from the Bromination of 1-Chlorobutane This table illustrates the typical distribution of products obtained from the liquid-phase bromination of 1-chlorobutane with molecular bromine.
| Product Name | Position of Bromination |
| 1-Bromo-1-chlorobutane | C1 |
| 2-Bromo-1-chlorobutane | C2 |
| 3-Bromo-1-chlorobutane | C3 |
| 4-Bromo-1-chlorobutane | C4 |
Source: Data derived from studies on the bromination of 1-chlorobutane. cdnsciencepub.com
Another direct approach is the reaction of a dibromobutane isomer with chlorine gas. 1-Bromo-4-chlorobutane is commonly synthesized through the reaction of 1,4-dibromobutane (B41627) with chlorine. ontosight.ai This method involves the selective replacement of one bromine atom with a chlorine atom. In one synthetic protocol, 1,4-dibromobutane is reacted overnight at 30°C to yield 1-bromo-4-chlorobutane. ambeed.com
The addition of halogens across the double bond of butene isomers is a direct route to vicinal bromo-chloro-butanes. wikipedia.org This type of electrophilic addition proceeds through a cyclic halonium ion intermediate, which results in anti-addition of the halogen atoms. wikipedia.orglibretexts.org The bromochlorination of unsymmetrical alkenes, such as 1-butene (B85601), can be achieved using reagents like molecular bromine chloride or dichlorobromate(1−) ion. oup.com The reaction of 1-butene with dichlorobromate(1-) ion yields a mixture of 1-bromo-2-chlorobutane (B25774) (the Markownikoff adduct) and 2-bromo-1-chlorobutane (the anti-Markownikoff adduct). oup.com The regioselectivity of the addition is influenced by both steric and electronic effects of the substituents on the double bond. oup.com
Table 2: Regioselectivity in the Bromochlorination of Butene Isomers with Dichlorobromate(1-) Ion
| Alkene | Markownikoff Adduct (Product 4) | Anti-Markownikoff Adduct (Product 5) | Ratio (4:5) |
| 1-Butene | 1-Bromo-2-chlorobutane | 2-Bromo-1-chlorobutane | 88 : 12 |
| 3,3-Dimethyl-1-butene | 1-Bromo-2-chloro-3,3-dimethylbutane | 2-Bromo-1-chloro-3,3-dimethylbutane | 0 : 100 |
Source: Adapted from Negoro, T., & Ikeda, Y. (1986). oup.com
Functional Group Interconversions
Functional group interconversions provide alternative pathways to this compound isomers, typically by modifying alcohol functional groups present in butanol derivatives.
Bromo-chloro-butanes can be synthesized by the halogenation of a suitable chlorobutanol. A notable example is the preparation of 1-bromo-4-chlorobutane from 4-chloro-1-butanol (B43188). google.comgoogle.com One patented method involves treating 4-chloro-1-butanol with bromine and phosphorus at a temperature close to 0°C. google.com Another process uses dry gaseous hydrobromic acid to react with predistilled 4-chloro-1-butanol, achieving a yield of approximately 70%. google.com A two-step process starting from tetrahydrofuran (B95107) (THF) first generates 4-chloro-1-butanol via reaction with HCl, which is then directly reacted with gaseous HBr without purification to produce 1-bromo-4-chlorobutane with a crude molar yield of up to 89% with respect to the initial THF. googleapis.com
The hydroxyl group of an alcohol is a poor leaving group; therefore, direct nucleophilic substitution does not readily occur. libretexts.org To facilitate the reaction, the –OH group must be converted into a better leaving group. This is often achieved by conducting the reaction in a strong acid, which protonates the hydroxyl group to –OH2(+). libretexts.org For example, 1-butanol (B46404) can be converted to 1-bromobutane (B133212) by reacting it with HBr. rsc.orgpsu.edu The reaction of primary alcohols with hydrohalic acids proceeds via an SN2 mechanism. libretexts.org Reagents such as phosphorus tribromide (PBr3) and thionyl chloride (SOCl2) are also commonly used to convert primary and secondary alcohols to the corresponding bromoalkanes and chloroalkanes. libretexts.orgmsu.edu This principle can be applied to butanol derivatives containing a chlorine atom to generate bromo-chloro-butanes. For instance, reacting 2-chlorobutanol with PBr3 or HBr would convert the hydroxyl group to a bromine, yielding a this compound isomer.
Multi-Step Synthesis via Epoxide Intermediates (e.g., Epoxidation of 1-Butene)
The synthesis of this compound isomers can be achieved through multi-step sequences involving epoxide intermediates. Enantiopure epoxides, in particular, serve as valuable building blocks in organic synthesis for creating chiral molecules. researchgate.net A general and effective strategy involves the epoxidation of an alkene, such as 1-butene, to form the corresponding epoxide, followed by regioselective ring-opening reactions.
The initial step is the epoxidation of 1-butene to produce 1,2-epoxybutane (B156178). This transformation can be accomplished using various epoxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common laboratory-scale reagent. scholaris.ca For industrial-scale and stereoselective synthesis, biocatalytic approaches using enzymes like monooxygenases are increasingly employed. researchgate.net These enzymatic methods can produce enantiomerically enriched epoxides, which are crucial for the synthesis of specific chiral this compound variants. researchgate.net
Once the 1,2-epoxybutane intermediate is formed, the next step is a nucleophilic ring-opening reaction. To generate a this compound, this process would typically involve two sequential steps:
Ring-Opening to form a Halohydrin : The epoxide ring is opened by a halide nucleophile. For instance, treatment with hydrobromic acid (HBr) would lead to the formation of a bromobutanol (a bromohydrin). The regioselectivity of this step (i.e., whether the nucleophile attacks the more or less substituted carbon) is dependent on the reaction conditions (acidic vs. basic) and the structure of the epoxide.
Conversion of the Hydroxyl Group : The resulting hydroxyl group of the bromohydrin is then converted to a chloride. This can be achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Strategies for Specific this compound Isomers
The synthesis of specific this compound isomers often requires tailored strategies that control the regioselectivity of halogen introduction.
The synthesis of 3-bromo-1-chlorobutane (CAS 56481-42-6) relies on the availability of suitable precursors that allow for the specific placement of the halogen atoms at the C1 and C3 positions. guidechem.commolbase.com A key precursor for this isomer is 1,3-butanediol (B41344) (CAS 107-80-2). guidechem.com The synthetic challenge lies in the selective and sequential replacement of the two hydroxyl groups with bromine and chlorine.
A plausible synthetic route starting from 1,3-butanediol would involve protecting one of the hydroxyl groups, halogenating the other, deprotecting the first group, and then performing the second halogenation. However, a more direct approach involves leveraging the different reactivity of the primary (at C1) and secondary (at C3) alcohols. Typically, a primary alcohol is more reactive towards many halogenating agents than a secondary alcohol.
Another advanced strategy involves starting from molecules where the functionalities are already differentiated. For example, the asymmetric reduction of esters like ethyl 4-chloroacetoacetate can produce chiral hydroxyesters, such as (S)-4-chloro-3-hydroxybutanoate. Subsequent reduction of the ester group to an alcohol would yield a chlorohydrin precursor. While this specific example leads to a 4-chloro-1,3-butanediol, a similar strategy starting from a different keto-ester could provide access to a precursor for 3-bromo-1-chlorobutane. The synthesis of such precursors is a critical step, as shown in the biocatalytic synthesis case study below.
Case Study: Biocatalytic Synthesis of a Chiral Precursor
| Parameter | Details | Finding |
|---|---|---|
| Reaction | Asymmetric reduction of ethyl 4-chloroacetoacetate | A study demonstrated the production of (S)-4-chloro-3-hydroxybutanoate using recombinant E. coli. |
| Yield | 98.5% | This highlights the efficiency of using biocatalysis to create highly pure chiral precursors. |
A well-established method for preparing 1-bromo-4-chlorobutane involves the direct halogenation of 4-chloro-1-butanol using a mixture of phosphorus and bromine. google.com In this reaction, bromine is added gradually to a mixture of red phosphorus and 4-chloro-1-butanol. google.com The phosphorus and bromine react in situ to form phosphorus tribromide (PBr₃), which then converts the hydroxyl group of the butanol into a bromide. It is crucial to maintain a low temperature, typically around 0°C, during the bromine addition to control the reaction's exothermicity. google.com
The precursor, 4-chloro-1-butanol, is often synthesized by the ring-opening of tetrahydrofuran (THF). This can be achieved by heating THF with aqueous hydrochloric acid or by treating it with dry gaseous hydrochloric acid. google.comgoogleapis.com The crude 4-chloro-1-butanol obtained from the reaction with gaseous HCl is often sufficiently pure to be used directly in the subsequent bromination step. google.com
An alternative pathway avoids the use of elemental phosphorus and bromine. This process involves treating pre-distilled 4-chloro-1-butanol with dry, gaseous hydrobromic acid (HBr). googleapis.com This method has the advantage of being carried out in successive stages within the same equipment without needing to isolate and purify the intermediate 4-chloro-1-butanol. googleapis.com
Synthetic Pathway Comparison for 1-Bromo-4-chlorobutane
| Method | Reagents | Key Conditions | Advantages/Disadvantages |
|---|---|---|---|
| Phosphorus/Bromine Method | 4-chloro-1-butanol, Red Phosphorus, Bromine | Temperature held near 0°C during bromine addition. google.com | Effective and well-documented. google.com Involves handling elemental bromine. |
The preparation of chiral this compound isomers requires stereocontrolled synthetic methods. Chirality in these compounds arises from a carbon atom bonded to four different groups, creating a stereocenter. Examples include 1-bromo-1-chlorobutane, which is chiral at the C1 position, and 2-bromo-3-chlorobutane, which contains two chiral centers (C2 and C3). pearson.comdoubtnut.com
Due to its two stereocenters, 2-bromo-3-chlorobutane can exist as four distinct stereoisomers: two pairs of enantiomers. doubtnut.com The synthesis of these isomers often involves reactions that can distinguish between enantiomers or diastereomers, and the products are often represented using Fischer projections to illustrate their absolute configurations (R or S). pearson.comchegg.com
Key strategies for preparing chiral bromo-chloro-butanes include:
Asymmetric Synthesis from Chiral Precursors : This is a highly effective approach. One can start with an enantiomerically pure precursor, such as a chiral alcohol, and convert it to the desired product while retaining the stereochemistry. For example, the synthesis of chiral precursors like (S)-4-chloro-1,3-butanediol via asymmetric reduction provides a starting point for creating other chiral molecules.
Kinetic Resolution of Racemic Mixtures : This method involves reacting a racemic mixture of an intermediate (e.g., a racemic bromo-chlorobutane or its precursor) with a chiral reagent or catalyst. One enantiomer reacts faster than the other, allowing for their separation.
Biocatalytic Approaches : Enzymes can be used to synthesize or resolve chiral compounds with high enantioselectivity. For instance, the biocatalytic epoxidation of an alkene produces a chiral epoxide, which is a versatile intermediate for a range of chiral products. researchgate.net The subsequent ring-opening of this chiral epoxide with halide nucleophiles can lead to the formation of enantiopure halohydrins, which are direct precursors to chiral bromo-chloro-butanes.
Purification and Isolation Techniques in this compound Synthesis
The successful synthesis of this compound isomers is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, reagents, and byproducts. The choice of method depends on the physical properties of the target isomer (e.g., boiling point, polarity) and the nature of the impurities.
Commonly employed techniques include:
Distillation : This is a primary method for purifying liquid products. For the synthesis of 1-bromo-4-chlorobutane, the product is often separated from the reaction mixture by steam distillation. google.com This is followed by drying, for instance via azeotropic distillation, and a final redistillation, sometimes under reduced pressure to lower the boiling point and prevent decomposition. google.comgoogleapis.com Simple distillation is also used for related haloalkanes. youtube.com
Solvent Extraction and Washing : This technique is used to separate the product from water-soluble impurities, acids, or bases. The crude product is typically dissolved in an organic solvent and washed sequentially with water, an aqueous base solution (like sodium bicarbonate) to neutralize residual acids, and finally with brine to remove excess water. google.com
Drying : After extraction, the organic solution containing the product must be dried to remove dissolved water. This is commonly done using anhydrous drying agents such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). google.com The solvent is then removed using a rotary evaporator. google.com
Chromatography : For high-purity applications or for separating isomers with similar boiling points, chromatographic methods are essential.
Gas Chromatography (GC) : Often used for analytical purposes to check the purity of the final product and monitor the reaction progress. google.com
High-Performance Liquid Chromatography (HPLC) : Reverse-phase (RP) HPLC can be used for both analysis and purification. This method is scalable and can be used for preparative separation to isolate the desired product from its impurities. sielc.com
Flash Chromatography : This technique is used for preparative purification, particularly when troublesome byproducts are formed that are difficult to remove by distillation or extraction. bridgewater.edu
Summary of Purification Techniques
| Technique | Purpose | Application Example |
|---|---|---|
| Steam Distillation | Initial separation of the volatile product from a complex, non-volatile reaction mixture. | Isolation of 1-bromo-4-chlorobutane from the reaction of 4-chloro-1-butanol with P/Br₂. google.com |
| Vacuum Distillation | Purification of high-boiling point liquids at reduced temperatures to prevent decomposition. | Final purification of 1-bromo-4-chlorobutane. googleapis.com |
| Solvent Extraction | Removal of water-soluble impurities, acids, and bases from the crude product. | Washing the reaction mixture with saturated sodium bicarbonate solution. google.com |
Reaction Mechanisms and Chemical Transformations of Bromo Chloro Butane
Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2 Pathways)
Nucleophilic substitution is a fundamental reaction class for haloalkanes, where a nucleophile replaces a halide leaving group. For bromo-chloro-butane, this can involve the displacement of either the bromide or the chloride ion. The two principal mechanisms for this transformation are the S(_N)1 and S(_N)2 pathways. ucsb.edu
The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction proceeds in a single, concerted step. testbook.com In this mechanism, the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.comjove.com Simultaneously, the bond between the carbon and the leaving group breaks. jove.com This process passes through a high-energy transition state where the carbon atom is pentacoordinate, with partial bonds to both the nucleophile and the leaving group. masterorganicchemistry.comjove.com
In contrast, the S(_N)1 (Substitution Nucleophilic Unimolecular) reaction is a stepwise process that occurs in two distinct steps. masterorganicchemistry.comodinity.com The first and rate-determining step is the spontaneous dissociation of the carbon-halogen bond to form a carbocation intermediate. ucsb.edumasterorganicchemistry.com This intermediate is a planar, positively charged species. In the second step, the nucleophile rapidly attacks the carbocation. Since the carbocation is planar, the nucleophile can attack from either face. masterorganicchemistry.com
| Feature | S(_N)1 Reaction | S(_N)2 Reaction |
|---|---|---|
| Reaction Order | Unimolecular (First Order) | Bimolecular (Second Order) |
| Mechanism | Two-step with carbocation intermediate masterorganicchemistry.comodinity.com | One-step concerted process testbook.comodinity.com |
| Intermediate | Carbocation vedantu.com | No intermediate, only a transition state vedantu.com |
| Nucleophile | Weak nucleophiles are effective vedantu.com | Strong nucleophiles are required vedantu.com |
| Solvent Preference | Polar protic solvents (e.g., water, alcohols) vedantu.com | Polar aprotic solvents (e.g., acetone, DMSO) vedantu.com |
The stereochemistry of the product is a key diagnostic tool for distinguishing between S(_N)1 and S(_N)2 pathways. The S(_N)2 reaction's backside attack mechanism forces the substituents on the carbon atom to 'flip' over, much like an umbrella inverting in a strong wind. masterorganicchemistry.comjove.com This leads to a complete inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. masterorganicchemistry.comwikipedia.org For instance, the S(_N)2 reaction of a chiral substrate like (R)-2-bromobutane results in the formation of the (S)-product. masterorganicchemistry.comjove.comjove.comlibretexts.org
Conversely, the S(_N)1 reaction involves a planar carbocation intermediate, which is achiral. The nucleophile can attack this intermediate from either the top or bottom face with nearly equal probability. pearson.comrsc.org This results in a mixture of two stereoisomeric products: one with the same configuration as the original reactant (retention) and one with the inverted configuration (inversion). masterorganicchemistry.comvedantu.com This formation of an approximately equal mixture of enantiomers is called racemization, leading to a product that is optically inactive. masterorganicchemistry.compearson.compearson.comvaia.com For example, the S(_N)1 reaction of optically active 2-bromobutane (B33332) would lead to a racemic mixture of the product. pearson.compearson.comvaia.com
The structure of the this compound isomer is the most critical factor in determining whether the substitution reaction follows an S(_N)1 or S(_N)2 pathway. testbook.comvedantu.combyjus.com
Primary (1°) Alkyl Halides : Isomers like 1-bromo-4-chlorobutane (B103958), where the halogens are on primary carbons, strongly favor the S(_N)2 mechanism. The primary carbon is relatively unhindered, allowing for easy backside attack by the nucleophile. masterorganicchemistry.comcram.com The formation of a primary carbocation is highly unstable, thus disfavoring the S(_N)1 pathway. quora.com
Tertiary (3°) Alkyl Halides : Isomers such as 2-bromo-2-chlorobutane, with halogens on a tertiary carbon, react almost exclusively through the S(_N)1 mechanism. vedantu.comunacademy.com The tertiary carbon is sterically hindered, preventing the backside attack required for an S(_N)2 reaction. ucsb.educram.com However, it readily forms a relatively stable tertiary carbocation, facilitating the S(_N)1 pathway. vedantu.com
Secondary (2°) Alkyl Halides : Isomers like 2-bromo-3-chlorobutane present an intermediate case. These secondary substrates can undergo both S(_N)1 and S(_N)2 reactions. byjus.comunacademy.com The specific pathway is influenced by other factors such as the strength of the nucleophile, the solvent, and the leaving group. vedantu.comchemguide.co.uk For example, a strong nucleophile in a polar aprotic solvent would favor an S(_N)2 reaction, while a weak nucleophile in a polar protic solvent would favor an S(_N)1 reaction.
| Substrate Type | Favored Pathway | Reason |
|---|---|---|
| Primary (e.g., 1-bromo-2-chlorobutane) | S(_N)2 | Minimal steric hindrance, unstable primary carbocation. masterorganicchemistry.comquora.com |
| Secondary (e.g., 2-bromo-3-chlorobutane) | S(_N)1 / S(_N)2 Competition | Moderate steric hindrance and carbocation stability. byjus.comunacademy.com |
| Tertiary (e.g., 2-bromo-2-chlorobutane) | S(_N)1 | High steric hindrance, stable tertiary carbocation. ucsb.eduvedantu.com |
The rate of both S(_N)1 and S(_N)2 reactions is influenced by the ability of the leaving group to depart. A good leaving group is a weak base that is stable on its own. odinity.commasterorganicchemistry.com In the context of this compound, both bromide (Br⁻) and chloride (Cl⁻) are good leaving groups.
However, bromide is a better leaving group than chloride. odinity.com This is because the carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond. odinity.com Additionally, the larger size and greater polarizability of the bromide ion allow it to better stabilize the negative charge after it departs. acs.org Consequently, in a this compound isomer, the C-Br bond will typically break more readily than the C-Cl bond in a nucleophilic substitution reaction, assuming similar steric and electronic environments. For example, in the reaction of 1-bromo-4-chlorobutane with a nucleophile, the substitution of bromine is expected to occur faster than the substitution of chlorine. ontosight.ai
Rate (S(_N)2) = k[Alkyl Halide][Nucleophile]
This bimolecular rate law reflects the concerted nature of the reaction, where both species must collide in the single rate-determining step. masterorganicchemistry.comlibretexts.org
In contrast, the S(_N)1 reaction follows a first-order rate law, where the rate depends only on the concentration of the substrate. masterorganicchemistry.comvedantu.com
Rate (S(_N)1) = k[Alkyl Halide]
This unimolecular rate law is consistent with a mechanism where the slow, rate-determining step is the ionization of the alkyl halide to form a carbocation, a step that does not involve the nucleophile. masterorganicchemistry.com Experimental determination of the reaction order is a primary method for distinguishing between these two pathways. jove.com
Elimination Reactions (E1, E2, and E1cB Pathways)
In addition to substitution, this compound can undergo elimination reactions, where a molecule of hydrogen halide (HBr or HCl) is removed to form an alkene. These reactions are often in competition with substitution reactions. The major elimination pathways are E1, E2, and E1cB. openstax.orglibretexts.org
E2 Reaction : The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously, forming a double bond. msu.edulibretexts.org This pathway is favored by strong, sterically hindered bases and is analogous to the S(_N)2 reaction in being a single-step process. The kinetics are second-order, depending on both the substrate and the base. msu.edu For an unsymmetrical halide like 2-bromobutane, E2 elimination typically follows Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product. libretexts.orglibretexts.orgaakash.ac.in
E1 Reaction : The E1 (Elimination Unimolecular) mechanism proceeds in two steps, sharing the same initial step as the S(_N)1 reaction: the formation of a carbocation. openstax.orglibretexts.orgplutusias.com In the second step, a weak base removes a proton from an adjacent carbon, leading to the formation of an alkene. libretexts.orgplutusias.com E1 reactions are favored by the same conditions that favor S(_N)1 reactions: tertiary or secondary substrates, polar protic solvents, and weak bases. plutusias.com Like E2 reactions, the E1 mechanism also generally follows Zaitsev's rule. aakash.ac.in
E1cB Reaction : The E1cB (Elimination Unimolecular Conjugate Base) mechanism is also a two-step process, but the order of events is reversed compared to E1. openstax.orglibretexts.org First, a strong base removes a proton to form a carbanion intermediate (the conjugate base of the substrate). openstax.orglibretexts.org In the second, slower step, the leaving group departs from the carbanion to form the alkene. libretexts.orglibretexts.org This pathway is less common for simple alkyl halides but becomes important when the proton to be removed is particularly acidic (e.g., adjacent to a carbonyl group) and when the leaving group is poor.
The specific isomer of this compound and the reaction conditions will determine which of these elimination pathways, if any, will compete with the substitution reactions discussed previously.
Mechanistic Considerations for Alkene Formation (e.g., 1-butene (B85601), 2-butene)
The formation of alkenes, such as 1-butene and 2-butene (B3427860), from this compound typically proceeds through an elimination reaction, most commonly the E2 (bimolecular elimination) mechanism. iitk.ac.inlibretexts.org This mechanism is a single, concerted step where a base removes a proton from a carbon atom adjacent (beta-position) to the carbon bearing a leaving group (alpha-position), while the leaving group departs simultaneously. libretexts.orgcrunchchemistry.co.uk The rate of an E2 reaction is dependent on the concentration of both the alkyl halide and the base. crunchchemistry.co.ukchemistrysteps.com
In the context of a this compound isomer, such as 2-bromo-3-chlorobutane, the reaction with a strong base can lead to the elimination of either a bromide or a chloride ion along with a proton from an adjacent carbon. The electrons from the cleaved carbon-hydrogen bond then form a new pi (π) bond between the alpha and beta carbon atoms, resulting in an alkene. aakash.ac.in The specific alkene formed, whether 1-butene or 2-butene, depends on which beta-hydrogen is abstracted by the base. youtube.com
For instance, in 2-bromo-3-chlorobutane, abstraction of a proton from the terminal methyl group (C1) would lead to the formation of 1-butene. Conversely, abstraction of a proton from the internal methylene (B1212753) group (C2 or C3, depending on which halogen acts as the leaving group) would result in the formation of 2-butene. The E1 (unimolecular elimination) mechanism, which involves the formation of a carbocation intermediate, is also possible but is generally less common for these types of reactions unless conditions specifically favor it (e.g., a weak base and a polar protic solvent). iitk.ac.incrunchchemistry.co.uk
Regioselectivity in Elimination Products (Zaitsev's Rule)
When an elimination reaction can yield more than one constitutional isomer of an alkene, the outcome is governed by regioselectivity. Zaitsev's rule, an empirical principle, predicts that the major product will be the more substituted, and therefore more stable, alkene. byjus.comlibretexts.org This stability is attributed to factors such as hyperconjugation. iitk.ac.in
For an isomer like 2-bromo-3-chlorobutane, elimination can produce both 1-butene (a monosubstituted alkene) and 2-butene (a disubstituted alkene). According to Zaitsev's rule, 2-butene would be the major product because its double bond is stabilized by two alkyl groups, in contrast to the single alkyl group stabilizing the double bond in 1-butene. byjus.combartleby.com The preference for the more substituted alkene is due to the lower activation energy of the transition state leading to its formation, which reflects the greater stability of the product. msu.edu
However, the choice of base can influence this outcome. While small, strong bases like hydroxide (B78521) or ethoxide favor the Zaitsev product, sterically hindered (bulky) bases such as tert-butoxide can lead to the formation of the less substituted alkene (Hofmann product) as the major product due to steric hindrance. msu.edu
Stereoselectivity in Alkene Isomer Formation (e.g., trans vs. cis)
When the elimination reaction produces a disubstituted alkene like 2-butene, stereoisomers in the form of cis (Z) and trans (E) isomers are possible. E2 reactions are stereoselective, generally favoring the formation of the more stable trans isomer over the cis isomer. chemistrysteps.comlumenlearning.com For example, the elimination of 2-bromobutane often yields trans-2-butene and cis-2-butene (B86535) in a ratio of approximately 6:1. libretexts.org
This stereoselectivity is a consequence of the required geometry of the E2 transition state. The reaction proceeds most efficiently when the beta-hydrogen and the leaving group are in an anti-periplanar conformation (a dihedral angle of 180°). chemistrysteps.comlibretexts.org This arrangement allows for optimal overlap of the developing p-orbitals to form the new π-bond and places the molecule in a lower-energy staggered conformation. iitk.ac.inchemistrysteps.com For a substrate like an appropriate isomer of this compound, there can be two different conformations that allow for anti-periplanar elimination leading to 2-butene. The transition state leading to the trans alkene is lower in energy because it minimizes steric repulsion between the alkyl groups, whereas the transition state for the cis alkene experiences greater steric strain. chemistrysteps.com Consequently, the trans product is formed at a faster rate and is the major stereoisomer. libretexts.org
Competition between Substitution and Elimination Pathways
Halogenoalkanes like this compound can undergo both elimination (E2) and nucleophilic substitution (SN2) reactions simultaneously when treated with a reagent that can act as both a base and a nucleophile, such as the hydroxide ion. chemguide.co.uklibretexts.org The dominant pathway is determined by several factors, including the structure of the haloalkane, the nature of the nucleophile/base, the solvent, and the temperature. libretexts.orgchemguide.co.uk
For secondary haloalkanes, such as 2-bromo-3-chlorobutane or 2-bromo-2-chlorobutane, both SN2 and E2 reactions are highly competitive. libretexts.orglibretexts.org
Nature of the Nucleophile/Base : Strong, sterically hindered bases favor E2 elimination because they are too bulky to easily attack the electrophilic carbon atom required for substitution. crunchchemistry.co.ukyoutube.com Strong, non-bulky bases can lead to a mixture of both SN2 and E2 products, with E2 often predominating. masterorganicchemistry.com
Structure of the Haloalkane : Increased steric hindrance around the reaction center slows down the rate of SN2 reactions, thereby increasing the proportion of the E2 product. masterorganicchemistry.com Tertiary haloalkanes undergo predominantly elimination. libretexts.org
Temperature : Higher temperatures favor elimination over substitution. chemguide.co.ukchemguide.co.uk Elimination reactions have a higher activation energy and result in an increase in the number of molecules, making them more entropically favored at higher temperatures.
Solvent and Base Effects on Reaction Outcomes (e.g., alcoholic KOH)
The choice of solvent and base is critical in directing the reaction of a this compound towards either substitution or elimination. A classic reagent used to promote elimination is a concentrated solution of potassium hydroxide (KOH) in ethanol (B145695) (alcoholic KOH). quora.comtestbook.com
Base : In an alcoholic solution, KOH generates ethoxide ions (CH₃CH₂O⁻) through an equilibrium with ethanol. quora.comstackexchange.com The ethoxide ion is a stronger base than the hydroxide ion and is very effective at abstracting a beta-hydrogen to initiate the E2 mechanism. quora.comstackexchange.com The high concentration of a strong base favors the bimolecular E2 pathway. chemguide.co.uk
Solvent : The use of ethanol as a solvent, which is less polar than water, disfavors the formation of carbocation intermediates that are necessary for SN1 and E1 reactions. chemguide.co.ukchemguide.co.uk Therefore, an ethanolic solution of KOH strongly favors the E2 mechanism over substitution and other elimination pathways. chemguide.co.uk In contrast, using an aqueous solution of KOH would favor nucleophilic substitution (SN2 for primary and secondary, SN1 for tertiary) because water is a more polar solvent and a poorer base, encouraging the hydroxide ion to act as a nucleophile. chemguide.co.ukquora.com
Table 1: Influence of Reaction Conditions on this compound Reactivity
| Condition | Favored Pathway | Predominant Product(s) | Rationale |
|---|---|---|---|
| Reagent/Solvent | |||
| Conc. KOH in Ethanol (Alcoholic KOH) | E2 Elimination | Alkenes (e.g., 1-butene, 2-butene) | Ethoxide is a strong, non-nucleophilic base; ethanol is a less polar solvent. chemguide.co.ukquora.comstackexchange.com |
| Aqueous KOH | SN2/SN1 Substitution | Alcohols (Butanol isomers) | Water is a polar solvent favoring ion formation; hydroxide acts as a nucleophile. chemguide.co.ukquora.com |
| Temperature | |||
| High Temperature | Elimination | Alkenes | Elimination is entropically favored and has a higher activation energy. chemguide.co.ukchemguide.co.uk |
| Low Temperature | Substitution | Alcohols | Substitution is often enthalpically favored. chemguide.co.uk |
| Base Type | |||
| Small, Strong Base (e.g., EtO⁻) | E2 Elimination | Zaitsev Product (more substituted alkene) | Base can access more hindered β-hydrogens. msu.edu |
| Bulky, Strong Base (e.g., t-BuO⁻) | E2 Elimination | Hofmann Product (less substituted alkene) | Steric hindrance prevents abstraction of internal β-hydrogens. msu.edu |
Oxidative and Reductive Transformations
Oxidation Pathways (e.g., to alcohols)
The conversion of a haloalkane such as this compound to an alcohol is formally considered an oxidation of the carbon atom bonded to the halogen, as the oxidation state of the carbon increases. However, this transformation is typically achieved through a nucleophilic substitution reaction rather than a direct oxidation using common oxidizing agents. chemistrysteps.comphysicsandmathstutor.com
The most common method for this conversion is hydrolysis, which involves reacting the this compound with water or an aqueous solution of a hydroxide base like potassium hydroxide (KOH). physicsandmathstutor.comphysicsandmathstutor.com
With Aqueous Hydroxide (e.g., KOH) : This reaction generally proceeds via an SN2 mechanism for primary or secondary this compound isomers. The hydroxide ion (OH⁻) acts as a strong nucleophile, attacking the electrophilic carbon atom and displacing a halide ion (bromide is a better leaving group than chloride). chemguide.co.ukchemistrysteps.com
With Water : When water is used as the nucleophile, the reaction is much slower and typically follows an SN1 mechanism for secondary and tertiary isomers, as water is a weak nucleophile. chemistrysteps.comchemguide.co.uk This pathway involves the formation of a carbocation intermediate, which is then attacked by water. A final deprotonation step yields the alcohol. chemguide.co.uk For secondary systems, SN1 reactions can be complicated by carbocation rearrangements. chemistrysteps.com
Therefore, the "oxidation" to an alcohol is a practical outcome of nucleophilic substitution, where the halogen is replaced by a hydroxyl group. chemistrysteps.com
Reduction to Hydrocarbon Analogues (e.g., butane)
The reduction of this compound to its corresponding hydrocarbon, butane (B89635), involves the removal of both halogen atoms and their replacement with hydrogen atoms. This transformation can be achieved through various reductive methods, including catalytic hydrogenation and the use of metal-based reducing agents.
One common method for the reduction of haloalkanes is catalytic hydrogenation. libretexts.org This process typically involves reacting the this compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni). The catalyst facilitates the cleavage of the carbon-halogen bonds and the subsequent addition of hydrogen. For instance, bromobutene can be reduced to butane using a platinum catalyst. libretexts.org Similarly, 1-chlorobutane (B31608) can be reduced to butane using reagents like lithium aluminum hydride (LiAlH₄), zinc in acetic acid (Zn/CH₃COOH), or triphenyltin (B1233371) hydride ((C₆H₅)₃SnH). infinitylearn.com However, it is noteworthy that sodium borohydride (B1222165) (NaBH₄) is not effective in reducing primary alkyl halides like 1-chlorobutane. infinitylearn.com
Another approach involves the use of a Grignard reagent. For example, 1-bromobutane (B133212) can be converted to n-butylmagnesium bromide by reacting it with magnesium in diethyl ether. Subsequent treatment with water or ethanol yields butane. quora.com
Dehalogenation Reactions
Dehalogenation reactions involve the removal of halogen atoms from a molecule. wikipedia.org In the context of bromo-chloro-butanes, this can lead to the formation of alkenes or cycloalkanes, depending on the starting isomer and reaction conditions. These reactions are often facilitated by metals or reducing agents. wikipedia.org
For vicinal dihalides, where two halogen atoms are on adjacent carbons, dehalogenation with zinc metal is a common method to produce alkenes. stackexchange.comdoubtnut.com The reaction proceeds through the formation of an organozinc intermediate, which then eliminates the halogen atoms to form a double bond. stackexchange.com Magnesium in ether can also be used to reduce vicinal dihalides to alkenes. stackexchange.com The dehalogenation of vicinal dihalides with zinc in an alcoholic medium results in the formation of an alkene and zinc bromide as a byproduct. doubtnut.com
In cases like 1-bromo-3-chlorocyclobutane, treatment with two equivalents of sodium in ether induces an intramolecular reaction. This reaction proceeds via a radical mechanism, leading to the formation of a bicyclic compound. youtube.com
Lithium aluminum hydride (LAH) can also induce stereoselective dehalogenation of vicinal dihalides to form alkenes. niscpr.res.in The proposed mechanism involves a single electron transfer (SET) from LAH to the dihalide, forming a radical-anion which then eliminates the halide ions to form the alkene. niscpr.res.in
The ease of dehalogenation is dependent on the carbon-halogen bond strength, which decreases down the group. The bond dissociation energies are approximately 351 kJ/mol for C-Cl and 293 kJ/mol for C-Br. wikipedia.org This difference in bond strength can influence the selectivity of the reaction when both chlorine and bromine are present in the molecule.
Radical Reactions Involving this compound
Radical reactions of this compound are typically initiated by heat or UV light and proceed via a free-radical chain mechanism. wikipedia.org This mechanism involves three main stages: initiation, propagation, and termination. savemyexams.comupenn.edu
Hydrogen Abstraction and Free Radical Bromination (e.g., vapor phase bromination of 1-chlorobutane)
Free radical halogenation involves the substitution of a hydrogen atom with a halogen. savemyexams.com In the case of bromo-chloro-butanes, this would lead to the formation of dihalo- or trihalo-butanes. The regioselectivity of this reaction is determined by the stability of the radical intermediate formed during the hydrogen abstraction step. chemistrysteps.com The order of radical stability is tertiary > secondary > primary. chemistrysteps.com
The vapor phase bromination of 1-chlorobutane has been studied to understand the kinetics of such reactions. cdnsciencepub.com The process involves the abstraction of a hydrogen atom by a bromine radical. The polar effect of the chlorine substituent deactivates both the hydrogen abstraction and its reverse reaction. cdnsciencepub.com This effect diminishes as the distance between the substituent and the C-H bond increases. cdnsciencepub.com In these reactions, there was no evidence of anchimeric assistance (neighboring group participation) by the chlorine atom during hydrogen abstraction. cdnsciencepub.com
The free-radical chain chlorination of 1-chlorobutane using sulfuryl chloride (SO₂Cl₂) and an initiator like 1,1'-azobis(cyclohexanenitrile) (ABCN) produces a mixture of dichlorobutane isomers. upenn.edu The reaction is initiated by the thermal decomposition of ABCN into radicals, which then react with sulfuryl chloride to produce chlorine radicals. upenn.edu These chlorine radicals abstract hydrogen atoms from 1-chlorobutane to form a 1-chlorobutane radical, which then reacts with sulfuryl chloride to yield a dichlorobutane isomer and regenerate the radical chain. upenn.edu
Chemoselectivity Considerations in Halogenation
Chemoselectivity in radical halogenation refers to the preference of a halogen radical to abstract a certain type of hydrogen atom (primary, secondary, or tertiary). Bromine radicals are significantly less reactive and therefore more selective than chlorine radicals. ucalgary.caucalgary.ca This higher selectivity is attributed to the Hammond postulate, which states that the transition state for an endothermic reaction (like hydrogen abstraction by bromine) resembles the products (the radical intermediate). masterorganicchemistry.com Therefore, the stability of the resulting radical has a greater influence on the activation energy and, consequently, the reaction rate. masterorganicchemistry.com
For chlorination, the hydrogen abstraction step is exothermic, and the transition state is more reactant-like, leading to lower selectivity. masterorganicchemistry.com The relative reactivity of different types of hydrogens towards chlorination and bromination highlights this difference in selectivity.
This high selectivity makes bromination a more useful synthetic tool for preparing specific alkyl halides, as it often yields one major product. libretexts.org For example, the bromination of propane (B168953) yields 97% 2-bromopropane, whereas chlorination gives a mixture of 45% 1-chloropropane (B146392) and 55% 2-chloropropane. libretexts.org When both bromine and chlorine are present in a reaction, as in the reaction of butane with Br₂ in the presence of Cl₂, the usual selectivity of bromination is not observed. The chlorine radicals, being more reactive, perform the initial hydrogen abstraction, leading to a product ratio similar to that of chlorination. chegg.comchegg.com
Stereochemical Investigations of Chiral Bromo Chloro Butane Isomers
Identification and Characterization of Chiral Centers
A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituent groups. The presence of such centers in a molecule results in chirality, meaning the molecule is non-superimposable on its mirror image. The number of possible stereoisomers can be predicted using the 2^n rule, where 'n' is the number of chiral centers. researchgate.netlibretexts.org
Different constitutional isomers of bromo-chloro-butane exhibit varying degrees of chirality. For instance, 1-bromo-4-chlorobutane (B103958) and 2-bromo-2-chlorobutane lack chiral centers and are therefore achiral. In contrast, 1-bromo-2-chlorobutane (B25774) possesses one chiral center at the second carbon atom (C2), leading to the existence of two stereoisomers (enantiomers).
The most stereochemically complex isomer is 2-bromo-3-chlorobutane, which contains two distinct chiral centers at C2 and C3. researchgate.netlibretexts.orgrutgers.edudoubtnut.com At C2, the four different groups are a hydrogen atom, a bromine atom, a methyl group, and a chlorobutyl group. At C3, the groups are a hydrogen atom, a chlorine atom, a methyl group, and a bromobutyl group. According to the 2^n rule, with n=2, there is a maximum of four possible stereoisomers for 2-bromo-3-chlorobutane. embibe.comaskfilo.comsarthaks.comdoubtnut.com
| Isomer Name | Number of Chiral Centers | Maximum Number of Stereoisomers |
|---|---|---|
| 1-Bromo-2-chlorobutane | 1 | 2 |
| 2-Bromo-3-chlorobutane | 2 | 4 |
| 1-Bromo-4-chlorobutane | 0 | 0 |
Enantiomeric and Diastereomeric Relationships
The four stereoisomers of 2-bromo-3-chlorobutane are interrelated as either enantiomers or diastereomers. libretexts.orgrutgers.edu
Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. They possess identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light (optical activity). For 2-bromo-3-chlorobutane, there are two such pairs. researchgate.netvedantu.comoxfordsciencetrove.com
Diastereomers are stereoisomers that are not mirror images of each other. This relationship occurs in compounds with two or more chiral centers when at least one, but not all, of the chiral centers have different configurations. researchgate.netrutgers.edu Unlike enantiomers, diastereomers have different physical properties, which allows them to be separated by techniques like fractional distillation or chromatography. rutgers.edu
The relationships among the four stereoisomers of 2-bromo-3-chlorobutane can be summarized as follows:
The (2R,3R) and (2S,3S) isomers are a pair of enantiomers.
The (2R,3S) and (2S,3R) isomers constitute another pair of enantiomers.
The (2R,3R) isomer is a diastereomer of both the (2R,3S) and (2S,3R) isomers. vedantu.comlibretexts.org
Similarly, the (2S,3S) isomer is a diastereomer of the (2R,3S) and (2S,3R) isomers.
Absolute Configuration Assignment (R/S Nomenclature via Cahn-Ingold-Prelog Rules)
To unambiguously describe the three-dimensional arrangement of atoms at a chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are employed to assign an absolute configuration of either 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left). rutgers.edu
The process involves prioritizing the four groups attached to the chiral carbon based on atomic number—the higher the atomic number, the higher the priority. If there is a tie, the atoms at the next position in the substituent chains are compared until a point of difference is found. Once priorities (1-4) are assigned, the molecule is oriented so that the lowest priority group (4) points away from the viewer. The direction of the curve from priority 1 to 2 to 3 is then observed. A clockwise direction corresponds to an 'R' configuration, while a counter-clockwise direction indicates an 'S' configuration. ucsb.edu
Applying these rules to the two chiral centers in 2-bromo-3-chlorobutane results in the four distinct stereoisomers:
(2R,3R)-2-bromo-3-chlorobutane
(2S,3S)-2-bromo-3-chlorobutane
(2R,3S)-2-bromo-3-chlorobutane
(2S,3R)-2-bromo-3-chlorobutane rutgers.eduvedantu.com
| Stereoisomer | Relationship to (2R,3R) | Relationship to (2S,3S) | Relationship to (2R,3S) | Relationship to (2S,3R) |
|---|---|---|---|---|
| (2R,3R) | Identical | Enantiomer | Diastereomer | Diastereomer |
| (2S,3S) | Enantiomer | Identical | Diastereomer | Diastereomer |
| (2R,3S) | Diastereomer | Diastereomer | Identical | Enantiomer |
| (2S,3R) | Diastereomer | Diastereomer | Enantiomer | Identical |
Enantioselective Synthesis and Resolution Techniques
The synthesis of a single, specific stereoisomer from an achiral or racemic starting material is a significant challenge in organic chemistry. This is achieved through enantioselective synthesis or by separating a mixture of stereoisomers via resolution.
Use of Chiral Catalysts and Reagents
Enantioselective synthesis aims to create a preponderance of one enantiomer over the other. This is often accomplished using chiral catalysts or reagents that create a chiral environment for the reaction. researchgate.netnih.gov In the context of halogenation, chiral Lewis acids or organocatalysts can be employed to control the stereochemical outcome. researchgate.netbeilstein-journals.org For example, the asymmetric halogenation of alkenes or alkanes can be guided by a chiral catalyst that preferentially facilitates the formation of one stereoisomer. While specific protocols for the enantioselective synthesis of 2-bromo-3-chlorobutane are not extensively documented, the principles of asymmetric catalysis are broadly applicable to the synthesis of chiral haloalkanes.
Chromatographic Separation Methods for Stereoisomers
Resolution is the process of separating a racemic mixture (an equal mixture of enantiomers) into its constituent enantiomers. Since enantiomers have identical physical properties, this cannot be done by standard methods like distillation. However, diastereomers have different properties and can be separated.
A common strategy involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. After separation of these diastereomers, the resolving agent is chemically removed to yield the pure enantiomers. rutgers.edu
Modern chromatographic techniques offer a direct method for separating enantiomers. Chiral chromatography, particularly gas chromatography (GC), utilizes a chiral stationary phase (CSP). researchgate.net This stationary phase interacts differently with each enantiomer, causing them to travel through the column at different rates, thus allowing for their separation. Research has demonstrated the successful separation of the enantiomers of related compounds like 2-chlorobutane (B165301) and 2-bromobutane (B33332) using gas chromatography with a chiral stationary phase, indicating the viability of this method for resolving the stereoisomers of this compound. researchgate.net
Stereochemical Control in Reactions of this compound
The stereochemistry of a chiral reactant can significantly influence the stereochemical outcome of a chemical reaction. This principle of stereochemical control is fundamental in organic synthesis. rutgers.edu For chiral haloalkanes like the isomers of this compound, nucleophilic substitution reactions are a primary area where this control is manifested.
The mechanism of the substitution reaction dictates the stereochemical result:
SN1 (Substitution Nucleophilic Unimolecular) Reactions: The SN1 mechanism proceeds through a planar carbocation intermediate after the leaving group departs. The incoming nucleophile can then attack this flat intermediate from either face with roughly equal probability. libretexts.org Consequently, if a reaction at a chiral center proceeds via an SN1 pathway, it typically leads to racemization, producing a nearly 50:50 mixture of the two possible enantiomers. askfilo.com
Therefore, by carefully selecting the substrate, nucleophile, and reaction conditions to favor either an SN1 or SN2 pathway, chemists can exert control over the stereochemical configuration of the product. The presence of a chiral center elsewhere in the molecule can also influence the reaction's outcome at another center, a phenomenon known as diastereoselective induction. rutgers.edu
Computational Chemistry and Spectroscopic Characterization of Bromo Chloro Butane
Computational Studies on Molecular Structure and Reactivity
Computational chemistry serves as a powerful tool for investigating the intricacies of bromo-chloro-butane at a molecular level. Through various theoretical models, researchers can predict and analyze properties that are often difficult to measure experimentally.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. researchgate.netrsc.org The B3LYP hybrid functional, for instance, is widely used for its accuracy in modeling thermochemistry and electronic properties of various molecules and materials. researchgate.netscience.gov For halogenated alkanes like this compound, DFT calculations are essential for determining key molecular descriptors that govern reactivity.
In studies of related dihaloalkanes, DFT has been used to calculate vertical attachment energies (VAEs), which relate to the molecule's ability to accept an electron. acs.org For mixed bromo-chloro alkanes, the first and second empty molecular orbitals, which are crucial for electron attachment, are identified as having primarily σC-Br and σC-Cl character, respectively. acs.org The replacement of a chlorine atom with a bromine atom in dichloroalkanes leads to a significant stabilization of the first anion state, lowering the VAE by about 1 eV. acs.org This indicates a higher electron affinity for the bromo-substituted compounds.
Key electronic properties and molecular descriptors that can be calculated using DFT include:
Ionization Energy: The energy required to remove an electron from the molecule.
Electron Affinity: The energy released when an electron is added to the molecule. Studies on dissociative electron attachment (DEA) show that the total anion currents for bromochloro derivatives are significantly larger than for their dichloro counterparts, reflecting their different electron affinities. acs.org
Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Electrophilicity (ω): An index that quantifies the ability of a molecule to accept electrons.
While specific DFT data for all this compound isomers are not extensively published in a single source, the principles are well-established. The calculated values for these descriptors would vary depending on the specific isomer (e.g., 1-bromo-2-chlorobutane (B25774), 1-bromo-4-chlorobutane) due to the different electronic environments of the atoms.
Ab initio molecular orbital calculations are fundamental in determining the stable conformations of flexible molecules like this compound. These calculations solve the Schrödinger equation without extensive reliance on empirical parameters, providing a detailed picture of the potential energy surface.
Studies on analogous molecules such as 2-chlorobutane (B165301) and 2-bromobutane (B33332) have successfully used ab initio methods (e.g., HF/6-311+G(d,p)) combined with gas-phase electron diffraction (GED) to analyze their conformational compositions. researchgate.net These molecules can exist as three distinct conformers: one anti (A) and two gauche (G+ and G-). researchgate.net For 2-chlorobutane, ab initio calculations predicted a conformational composition of 62% G+, 25% A, and 13% G-, which agreed well with experimental data. researchgate.net For 2-bromobutane, the calculated composition (58% G+, 28% A, 14% G-) required adjustment to better fit the experimental results, highlighting the synergy between computational and experimental methods. researchgate.net
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the high-energy transition states and transient intermediates that are difficult to observe directly. researchgate.net For haloalkanes, common reactions include nucleophilic substitution (SN2) and elimination (E2).
For example, the SN2 reaction of (S)-2-bromobutane with a nucleophile proceeds through a single-step mechanism involving a backside attack. libretexts.org This leads to an inversion of stereochemistry. libretexts.org The transition state features a planar arrangement of the carbon atom and the three non-reacting groups, with the incoming nucleophile and the departing bromide ion partially bonded. libretexts.org
Elimination reactions (E2) of substrates like 2-bromobutane also have well-characterized transition states. msu.edu The preferred geometry is an anti-periplanar arrangement of the departing hydrogen and bromide, which allows for optimal orbital overlap to form the new pi bond. msu.edu The transition state possesses significant double-bond character, and its stability often dictates the regioselectivity of the reaction (Zaitsev's rule). msu.edu Computational modeling of the reaction between 2-bromobutane and various bases allows for the generation of reaction coordinate diagrams, showing the energetics of reactants, transition states, and products. researchgate.net Similar models can be applied to this compound to predict the products and understand the competition between substitution and elimination pathways.
Quantum chemical calculations provide the energetic and molecular property data necessary for applying reaction rate theories, such as Transition State Theory (TST), to predict reaction rate constants. conicet.gov.arresearchgate.net This approach has been successfully used to study the thermal decomposition and atmospheric degradation of halogenated hydrocarbons. conicet.gov.arresearchgate.netnih.gov
For instance, a theoretical study on the unimolecular decomposition of 1-bromo-3-chloropropane (B140262) used high-level quantum chemical calculations (G4 theory) to map the potential energy surface. nih.gov The data was then used in unimolecular reaction rate theory to calculate the high- and low-pressure limit rate constants for the elimination of HBr over a wide temperature range (400-1000 K). nih.gov
Similarly, the rate coefficient for the reaction of 1-chlorobutane (B31608) with hydroxyl (OH) radicals, a key atmospheric degradation process, was calculated using TST with energies obtained from quantum calculations (CCSD(T)//BHandHLYP/6-311++G(d,p)). conicet.gov.arresearchgate.net The theoretical rate coefficient showed good agreement with experimental values. conicet.gov.arresearchgate.net These studies demonstrate the power of combining quantum chemistry and rate theory to provide reliable kinetic data, which is crucial for assessing the environmental impact of compounds like this compound. conicet.gov.arresearchgate.netacs.org
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation and analysis of chemical compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to unambiguously determine the structure of this compound isomers and to monitor the progress of reactions. ipb.pt
¹H NMR: The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and the number of neighboring protons (splitting pattern or multiplicity). brainly.com For a molecule like 1-bromo-4-chlorobutane (B103958), four unique proton environments are expected, leading to four distinct signals in the spectrum. brainly.com The protons on the carbon attached to bromine (C1) and the carbon attached to chlorine (C4) would be the most deshielded, appearing at the highest chemical shifts due to the electronegativity of the halogens. The protons on the internal carbons (C2 and C3) would appear at lower chemical shifts. The splitting patterns would arise from coupling to adjacent protons. brainly.com
¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. usp.br For 1-bromobutane (B133212), four distinct signals are observed in the ¹³C NMR spectrum. usp.brchemicalbook.com Similarly, the different isomers of this compound would each have a characteristic set of four peaks, with the chemical shifts being highly sensitive to the position of the bromine and chlorine atoms. The carbon atoms directly bonded to the halogens would have their signals shifted downfield.
The table below summarizes the predicted ¹H NMR signals for two isomers of this compound based on established principles.
| Compound Name | Structure | Predicted ¹H NMR Signals (Number, Multiplicity) |
| 1-Bromo-4-chlorobutane | Cl-CH₂-CH₂-CH₂-CH₂-Br | 4 signals: two triplets and two multiplets (quintets or sextets). brainly.com |
| 2-Bromo-3-chlorobutane | CH₃-CHCl-CHBr-CH₃ | 4 signals: two doublets and two multiplets (quartets or sextets). wordpress.com |
This table is based on predicted patterns and may vary slightly based on the specific solvent and spectrometer frequency.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to further confirm the structure by establishing connectivity between protons and between protons and carbons, respectively. ipb.pt These methods are invaluable for distinguishing between the various possible isomers of this compound.
Gas-Phase Electron Diffraction (GED) for Gas-Phase Structure and Conformational Composition
Gas-Phase Electron Diffraction (GED) is a powerful experimental technique for determining the precise geometric structure of molecules in the gas phase, free from the intermolecular forces present in condensed states. wikipedia.org In a GED experiment, a high-energy beam of electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine bond lengths, bond angles, and torsional angles. wikipedia.org
Identify the stable conformers: For instance, in 2-bromobutane, anti and gauche conformers are identified based on the torsion angle around the C2-C3 bond. researchgate.net A similar conformational landscape would be expected for 2-bromo-2-chlorobutane or other isomers.
Determine the geometric parameters for each conformer: This includes precise measurements of C-C, C-H, C-Cl, and C-Br bond lengths and the various bond angles. In studies of similar molecules, these parameters are often refined using least-squares analysis against the experimental diffraction data, with constraints derived from theoretical calculations. researchgate.net
Establish the conformational composition: The analysis of the total diffraction intensity allows for the determination of the relative abundance of each conformer at the experimental temperature. researchgate.net
For example, a GED analysis of 1,4-dichlorobutane (B89584) and 1,4-dibromobutane (B41627) has been used to determine their structures and conformational compositions. researchgate.net A similar approach for 1-bromo-4-chlorobutane would yield a detailed picture of its gas-phase structural dynamics. The final structural parameters are often presented as r(alpha) distances and angles, which represent the thermally averaged nuclear positions. ebi.ac.uk
Infrared (IR) Spectroscopy for Vibrational Modes and C-X Stretching Frequencies
Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups and probe the vibrational modes of a molecule. amazonaws.com When a molecule absorbs infrared radiation, it is excited to a higher vibrational state, and the frequencies of absorbed radiation correspond to the frequencies of the molecule's natural vibrational modes. amazonaws.com For alkyl halides, the vibrations involving the carbon-halogen bond (C-X) are particularly diagnostic.
The IR spectrum of an alkyl halide like this compound is characterized by several key absorption regions:
C-H stretching and bending modes: These are typically observed in the ranges of 2850-3000 cm⁻¹ (stretching) and 1350-1480 cm⁻¹ (bending).
C-H wagging modes: For a terminal alkyl halide, the wagging vibration of the –CH₂X group is found between 1300-1150 cm⁻¹. orgchemboulder.comscribd.com
C-X stretching modes: These are found in the fingerprint region of the spectrum and are highly sensitive to the mass of the halogen atom. The C-Cl stretch typically appears in the 850–550 cm⁻¹ range, while the heavier bromine atom results in a lower frequency C-Br stretch, generally found between 690–515 cm⁻¹. orgchemboulder.comscribd.com
The specific positions of these bands can be affected by rotational isomerism, as different conformers can have slightly different vibrational frequencies. cdnsciencepub.comrsc.org
The gas-phase IR spectrum of 1-bromo-4-chlorobutane available from the NIST database shows several prominent absorption bands that can be assigned to these characteristic vibrations. nist.gov
Table 1: Prominent IR Absorption Bands for Gas-Phase 1-Bromo-4-chlorobutane
| Frequency (cm⁻¹) | Probable Assignment |
|---|---|
| 2965 | C-H asymmetric stretching |
| 2878 | C-H symmetric stretching |
| 1444 | CH₂ scissoring (bending) |
| 1286 | CH₂ wagging |
| 732 | C-Cl stretching |
| 647 | C-Br stretching |
Data sourced and interpreted from the NIST Chemistry WebBook. nist.gov
The presence of distinct bands at 732 cm⁻¹ and 647 cm⁻¹ is strong evidence for the C-Cl and C-Br bonds, respectively, confirming the identity of the compound.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. It is invaluable for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.
For this compound, the mass spectrum is particularly distinctive due to the natural isotopic abundances of both chlorine and bromine.
Chlorine Isotopes: Chlorine exists as two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), in an approximate 3:1 ratio. chemguide.co.uk
Bromine Isotopes: Bromine also has two stable isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), in an approximate 1:1 ratio. chemguide.co.uk
This isotopic distribution gives rise to a characteristic pattern in the molecular ion region of the mass spectrum. A molecule of this compound will exhibit a cluster of peaks corresponding to the different combinations of these isotopes. The molecular ion (M) peak will be split into three main signals:
M: Containing ⁷⁹Br and ³⁵Cl
M+2: Containing ⁸¹Br and ³⁵Cl, or ⁷⁹Br and ³⁷Cl
M+4: Containing ⁸¹Br and ³⁷Cl
The relative intensities of these M, M+2, and M+4 peaks will be approximately 3:4:1, providing a clear signature for a compound containing one bromine and one chlorine atom. docbrown.info
Upon ionization, the molecular ion can undergo fragmentation. The C-Br and C-Cl bonds are often the weakest and prone to cleavage. docbrown.info A study on the site-selective fragmentation of core-excited bromo-chloro-alkanes showed that breaking the bond involving the initially excited halogen atom is the preferential fragmentation pathway. researchgate.net For example, excitation near the bromine core-level energy leads to a higher percentage of broken Br-C bonds. researchgate.net
The electron ionization mass spectrum of 1-bromo-4-chlorobutane from the NIST database shows characteristic fragment ions. nist.gov
Table 2: Major Fragment Ions in the Mass Spectrum of 1-Bromo-4-chlorobutane
| m/z Value | Probable Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 170, 172, 174 | [C₄H₈⁷⁹Br³⁵Cl]⁺, etc. | Molecular Ion Cluster |
| 91, 93 | [C₄H₈³⁵Cl]⁺, [C₄H₈³⁷Cl]⁺ | Loss of Br radical |
| 135, 137 | [C₄H₈⁷⁹Br]⁺, [C₄H₈⁸¹Br]⁺ | Loss of Cl radical |
| 55 | [C₄H₇]⁺ | Loss of Br and Cl radicals |
Data sourced and interpreted from the NIST Chemistry WebBook and general fragmentation principles. nist.govyoutube.com
Electron Transmission Spectroscopy (ETS) for Temporary Anion States
Electron Transmission Spectroscopy (ETS) is a gas-phase technique used to study the unoccupied molecular orbitals of a molecule by measuring the energies of its temporary negative ion states (anion states or resonances). stanford.edu In ETS, a monoenergetic beam of electrons is passed through the target gas, and the transmitted current is measured as a function of the incident electron energy. A sharp decrease in the transmitted current indicates that electrons are being temporarily captured into empty molecular orbitals, forming a short-lived anion. The energies at which these captures occur are known as vertical attachment energies (VAEs). acs.org
For haloalkanes, low-energy electrons are primarily captured into the antibonding σ* orbitals associated with the carbon-halogen bonds (σC-X). A detailed study using ETS measured the VAEs for a series of bromochloro alkanes, including 1-bromo-4-chlorobutane. acs.org The results show that these compounds possess two low-lying temporary anion states corresponding to electron attachment into the σC-Br and σ*C-Cl orbitals.
The σC-Br orbital is typically lower in energy than the σC-Cl orbital, meaning the first (lowest energy) anion state is associated with the C-Br bond. The energy splitting between these two anion states is influenced by the separation between the two halogen atoms. acs.org
Table 3: Experimental Vertical Attachment Energies (VAEs) for Bromochloroalkanes from ETS
| Compound | First VAE (σC-Br) (eV) | Second VAE (σC-Cl) (eV) |
|---|---|---|
| 1-Bromo-2-chloroethane | 1.60 | 2.55 |
| 1-Bromo-3-chloropropane | 1.45 | 2.0 |
| 1-Bromo-4-chlorobutane | 1.35 | 1.85 |
Data from Modelli and Jones (2009). acs.org
These experimental VAEs provide crucial benchmarks for quantum chemical calculations and offer insight into the initial step of dissociative electron attachment, a process relevant to atmospheric and radiation chemistry. The formation of these temporary anions can lead to the dissociation of the molecule, typically through the cleavage of the carbon-halogen bond. acs.org
Isotopic Analysis (e.g., Carbon-Bromine Isotope Fractionation)
Compound-Specific Isotope Analysis (CSIA) is a powerful tool used to investigate the sources, transport, and degradation pathways of organic compounds in the environment. nih.gov This technique measures the ratio of heavy to light stable isotopes (e.g., ¹³C/¹²C, ⁸¹Br/⁷⁹Br) in a specific compound. During physical, chemical, or biological processes, molecules containing the lighter isotope tend to react slightly faster than those with the heavier isotope, leading to a change, or "fractionation," in the isotope ratio of the remaining compound. arxiv.org
For this compound, analyzing the isotope fractionation of carbon (δ¹³C) and bromine (δ⁸¹Br) can provide detailed mechanistic information about its transformation processes. For instance, different degradation mechanisms, such as reductive dehalogenation, can be distinguished by their unique dual-isotope patterns (a plot of δ¹³C versus δ⁸¹Br). nih.gov
While specific isotope fractionation data for this compound is not detailed in the available literature, studies on analogous compounds like 1,2-dibromoethane (B42909) (1,2-DBA) and other halogenated pollutants establish the principles.
Distinct Mechanisms, Distinct Signatures: Studies on 1,2-DBA have shown that different microbial cultures, which degrade the compound via distinct enzymatic pathways, produce significantly different carbon-bromine isotope fractionation trends. nih.gov
On-Column Fractionation: It is important to note that isotope fractionation can also occur during the analytical process itself, for example, during separation on a gas chromatography (GC) column. nih.govarxiv.org Research has shown that for most halogenated organic pollutants, the heavier isotopologues (containing ¹³C, ³⁷Cl, or ⁸¹Br) tend to elute slightly earlier from the GC column, a phenomenon known as inverse isotope fractionation. nih.govarxiv.org This must be accounted for to obtain accurate data for environmental or reaction samples.
Applying a dual C-Br (or even a triple C-Cl-Br) isotope analysis to this compound could be used to track its fate in complex systems, differentiate between biotic and abiotic degradation, and elucidate the specific chemical bonds being broken during a reaction. nih.govresearchgate.net
Environmental Fate and Biotransformation of Halogenated Butanes
Natural Degradation Pathways of Halogenated Alkanes
Halogenated alkanes, including compounds like bromo-chloro-butane, can be degraded in the environment through both abiotic and biotic processes. researchgate.netnih.gov The specific pathway and rate of degradation are influenced by the compound's chemical structure (such as the type and number of halogen atoms) and environmental conditions. nih.gov
Abiotic degradation primarily occurs through processes like photolysis and hydrolysis. libretexts.org In the atmosphere, halogenated alkanes can react with photochemically generated hydroxyl (OH) radicals, leading to their decomposition. rushim.ru Hydrolysis, the reaction with water, can also contribute to the breakdown of some halogenated alkanes, although the rates can be very slow for more stable compounds.
Biotic degradation involves the action of microorganisms and is a crucial process in the natural attenuation of these pollutants. nih.gov Microbes have evolved diverse enzymatic systems to cleave the carbon-halogen bond, which is the critical step in their breakdown. nih.govpsu.edu These processes can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. psu.edu
Under aerobic conditions, the initial attack on a halogenated alkane is often catalyzed by oxygenase enzymes, which introduce oxygen atoms into the molecule, making it more susceptible to further degradation. libretexts.org Under anaerobic conditions, a key mechanism is reductive dehalogenation, where a halogen atom is removed and replaced with a hydrogen atom. libretexts.orgmdpi.com This process is particularly important in environments like anoxic sediments and groundwater. libretexts.orgtandfonline.com
The table below summarizes the primary natural degradation pathways for halogenated alkanes.
| Degradation Pathway | Description | Conditions | Key Reactants/Enzymes |
| Photolysis | Decomposition by light, primarily in the atmosphere. | Atmospheric | UV radiation, Hydroxyl (OH) radicals |
| Hydrolysis | Cleavage of chemical bonds by reaction with water. | Aqueous | Water |
| Aerobic Biodegradation | Microbial degradation in the presence of oxygen. | Aerobic | Oxygenases, Hydrolases |
| Anaerobic Biodegradation | Microbial degradation in the absence of oxygen. | Anaerobic | Reductases (for reductive dehalogenation) |
Microbial Degradation of this compound Analogues
Direct studies on the microbial degradation of this compound are limited; however, extensive research on its analogues—other halogenated butanes and short-chain alkanes—provides significant insight into the potential metabolic pathways.
Many halogenated alkanes are degraded via cometabolism, where the microbe does not use the compound as a primary energy source but degrades it fortuitously using enzymes produced for the metabolism of other substrates (growth substrates). clu-in.org This process is common for bacteria that grow on short-chain alkanes like methane, propane (B168953), and butane (B89635). researchgate.net
The key enzymes in this process are often broad-substrate-specificity monooxygenases. researchgate.net For instance, bacteria that utilize butane produce a butane monooxygenase that initiates the degradation of butane and can also co-oxidize halogenated hydrocarbons. researchgate.netnih.gov
Rhodococcus species are particularly noted for their potent degradative capabilities toward a wide range of organic pollutants, including halogenated aliphatic compounds. jmb.or.krresearchgate.net Rhodococcus rhodochrous strain ATCC 21198, for example, can cometabolize various chlorinated aliphatic hydrocarbons when grown on isobutane. researchgate.net The degradation is initiated by a short-chain alkane monooxygenase (SCAM) enzyme. oregonstate.edu Similarly, other bacteria like Arthrobacter sp. strain HA1 have been shown to utilize a range of 1-chloro-, 1-bromo-, and 1-iodoalkanes as their sole source of carbon and energy, employing inducible halidohydrolase enzymes that hydrolytically cleave the carbon-halogen bond. microbiologyresearch.org
The table below presents examples of microorganisms capable of aerobically degrading halogenated alkane analogues.
| Microorganism | Growth Substrate | Degraded Compound(s) | Key Enzyme(s) | Reference(s) |
| Rhodococcus rhodochrous ATCC 21198 | Isobutane | Chlorinated Aliphatic Hydrocarbons (CAHs), 1,4-Dioxane | Short-chain Alkane Monooxygenase (SCAM) | researchgate.net, oregonstate.edu |
| Rhodococcus sp. L4 | Cumene, Limonene | Trichloroethene (TCE) | Toluene Dioxygenase-like enzyme | nih.gov |
| Arthrobacter sp. HA1 | 1-Haloalkanes (C2-C8) | 1-Chloro-, 1-Bromo-, 1-Iodoalkanes | Halidohydrolase | microbiologyresearch.org |
| Butane-utilizing bacteria | Butane | Chloroform (CF), other CAHs | Butane Monooxygenase | nih.gov, researchgate.net |
In anaerobic environments, the biotransformation of hydrocarbons like butane proceeds through different mechanisms. The anaerobic oxidation of butane (AOB) is often a syntrophic process, involving a partnership between different microorganisms. For example, archaea such as Candidatus Syntrophoarchaeum can oxidize butane in cooperation with sulfate-reducing bacteria. au.dkfrontiersin.org A key enzyme in this archaeal pathway is the alkyl-coenzyme M reductase (ACR). au.dknih.gov
Another well-established pathway for the anaerobic activation of alkanes, including butane, is the addition of the alkane to a molecule of fumarate, a reaction catalyzed by the enzyme alkylsuccinate synthase. frontiersin.orgoup.com This mechanism has been identified in various bacteria. For instance, Candidatus Alkanivorans nitratireducens has been shown to be metabolically versatile, capable of anaerobically degrading ethane, propane, and butane while using nitrate (B79036) as the electron acceptor. oup.comuq.edu.au
These pathways for butane degradation are highly relevant for understanding the potential fate of this compound in anoxic settings. The initial activation of the alkane backbone is a prerequisite for subsequent dehalogenation steps, which would likely occur through reductive dehalogenation, where the bromine and chlorine atoms are sequentially removed and replaced by hydrogen. mdpi.com
Bioremediation Strategies for Halogenated Compounds
Bioremediation harnesses the metabolic capabilities of microorganisms to clean up contaminated sites. enviro.wiki It is often a more cost-effective and environmentally friendly approach compared to physical or chemical treatment methods. enviro.wikimontana.edu For halogenated compounds, strategies often involve either stimulating the native microbial populations (biostimulation) or introducing specialized microbes to the site (bioaugmentation). montana.edu
At sites contaminated with complex mixtures of pollutants, microbial consortia (communities of multiple microbial species) are often more robust and effective than single, isolated strains. mdpi.comfrontiersin.org The different species within a consortium can perform complementary metabolic functions, leading to a more complete degradation of the target compounds. frontiersin.org This synergistic interaction can involve one species breaking down the parent compound into intermediates that are then used by other species, a process known as co-metabolism or cross-feeding. frontiersin.org
Consortia have been successfully enriched from contaminated soils and sediments to degrade a variety of halogenated pollutants. mdpi.complos.org For example, a four-strain bacterial consortium was shown to effectively degrade brominated flame retardants. mdpi.com The development of effective bioremediation strategies often involves a "top-down" approach, where a functionally capable consortium is first identified from a contaminated environment and then analyzed to understand its composition and the key member species responsible for degradation. frontiersin.orgplos.org
| Bioremediation Strategy | Principle | Advantages | Example Application | Reference(s) |
| Biostimulation | Addition of nutrients, electron acceptors, or growth substrates to enhance the activity of indigenous degrading microbes. | Utilizes existing microbial populations; cost-effective. | Adding nitrate to anoxic environments to stimulate butane degradation by Ca. Alkanivorans nitratireducens. | uq.edu.au, oup.com, montana.edu |
| Bioaugmentation | Introduction of specific microorganisms or microbial consortia with known degradative capabilities to a contaminated site. | Effective when native microbes are absent or inefficient; can target specific recalcitrant compounds. | Inoculation of soil with a four-strain consortium to degrade brominated flame retardants. | rutgers.edu, mdpi.com |
| Microbial Consortia | A community of multiple microbial species that work synergistically to degrade complex pollutants. | Higher metabolic versatility; greater resilience to environmental changes; more complete degradation. | A consortium of Methyloversatilis, Starkeya, and others degrading the herbicide chlorimuron-ethyl. | frontiersin.org |
Phytoremediation is an emerging technology that uses plants for the remediation of contaminated soil and groundwater. mdpi.com Plants can help remove halogenated organic compounds through several mechanisms:
Rhizosphere Degradation: The area around plant roots (the rhizosphere) is rich in microbial activity, stimulated by root exudates. These microbial communities can degrade contaminants in the soil. tandfonline.com
Phytotransformation (Phytodegradation): Plants can take up contaminants and break them down internally using their own enzymatic machinery. nih.gov This can involve both oxidative and reductive pathways. tandfonline.com
Phytosequestration: Plants can absorb and store contaminants in their tissues (roots, stems, or leaves), effectively immobilizing them. tandfonline.com Hydrophobic compounds can be sequestered by partitioning into the lipophilic plant cuticles. tandfonline.com
Phytovolatilization: Plants can take up volatile contaminants from the soil or groundwater and release them into the atmosphere through their leaves, often in a less toxic form. nih.govacs.org
Field studies have demonstrated the effectiveness of phytoremediation. For example, a study on groundwater contaminated with tetrachloroethylene (B127269) (PCE) showed that over 95% of the recovered chlorine was converted to non-toxic chloride ions in the soil due to plant-mediated processes. nih.gov Poplar trees have also been recognized for their ability to take up and volatilize chlorinated solvents like trichloroethylene (B50587) (TCE). mdpi.comacs.org These findings indicate a significant potential for using plants to remediate sites contaminated with halogenated butanes and other related compounds.
Advanced Applications of Bromo Chloro Butane in Organic Synthesis
Role as a Versatile Intermediate in Complex Molecule Synthesis
1-Bromo-4-chlorobutane's primary role in organic synthesis is that of a versatile intermediate. ontosight.aiguidechem.com Its structure, containing two different halogen atoms, allows for controlled chemical transformations. guidechem.com The carbon-bromine bond is generally more reactive and susceptible to nucleophilic substitution than the carbon-chlorine bond, enabling chemists to perform sequential reactions at each end of the butane (B89635) chain. This differential reactivity is fundamental to its application in multi-step syntheses.
The compound serves as a fundamental raw material for creating more elaborate organic molecules through reactions such as nucleophilic substitutions and eliminations. ontosight.aiguidechem.com For instance, it is used to introduce a four-carbon tether between two different nucleophiles. This strategy is evident in the synthesis of various specialty chemicals and complex organic frameworks. ontosight.aiinnospk.com Research has demonstrated its use in the alkylation of various substrates, leading to key intermediates for further functionalization. researchgate.net For example, the reaction of lithiated 1-bromo-3-methoxybenzene with 1-bromo-4-chlorobutane (B103958) yields an alkylated product that is a precursor for more complex biphenyl (B1667301) compounds. researchgate.net It is also a reagent in the synthesis of novel spirohydantoin derivatives, which are investigated for their potential as multireceptor-active agents.
Precursor for Bioactive Compounds and Pharmaceutical Intermediates
The unique chemical properties of 1-bromo-4-chlorobutane make it a highly sought-after precursor in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries. innospk.comnbinno.com Its ability to act as a linker is critical in assembling the complex structures often required for biological activity. innospk.com
A prominent application of 1-bromo-4-chlorobutane is in the manufacture of Active Pharmaceutical Ingredients (APIs). nbinno.comtheoremchem.com A key example is its role in the synthesis of brexpiprazole (B1667787), an atypical antipsychotic used to treat schizophrenia and major depressive disorder. googleapis.comnih.gov In the synthesis of brexpiprazole, 1-bromo-4-chlorobutane is used to alkylate 7-hydroxy-1H-quinolin-2-one. googleapis.comgoogle.compatsnap.com This reaction forms the crucial intermediate 7-(4-chlorobutoxy)-1H-quinolin-2-one, which contains the necessary four-carbon spacer. googleapis.comnih.gov The more reactive bromo- group reacts preferentially with the hydroxyl group of the quinolinone, leaving the chloro- group intact for a subsequent reaction with a different molecule fragment, 1-(benzo[b]thiophen-4-yl)piperazine, to complete the brexpiprazole structure. googleapis.comnih.gov
Various patented methods detail the conditions for this key synthetic step, highlighting its industrial importance.
| Reagents | Base | Solvent(s) | Temperature | Outcome | Reference |
| 7-Hydroxy-1H-quinolin-2-one, 1-Bromo-4-chlorobutane | Potassium Hydroxide (B78521) | Methanol | 50°C | 7-(4-chlorobutoxy)-1H-quinolin-2-one | googleapis.com |
| 7-Hydroxy-1H-quinolin-2-one, 1-Bromo-4-chlorobutane | Potassium Carbonate | N,N-Dimethylformamide (DMF), Water | 35-40°C | 7-(4-chlorobutoxy)-1H-quinolin-2-one | googleapis.com |
| 3,4-Dihydro-7-hydroxyl-2(1H)-quinolinone, 1-Bromo-4-chlorobutane | Lithium Hydroxide | DMF, Water | 40-50°C | 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one | google.com |
| 7-Hydroxy-1H-quinolin-2-one, 1-Bromo-4-chlorobutane | Triethylamine | Ethanol (B145695) | 80°C (reflux) | 7-(4-chlorobutoxy)-1H-quinolin-2-one | patsnap.com |
Beyond brexpiprazole, 1-bromo-4-chlorobutane is also instrumental in synthesizing other bioactive compounds. It is used to prepare erysolin (B1671060) and its metabolites, which are studied for their biological activities. Furthermore, it is a reagent in the synthesis of glutathione-sulfonium conjugates for metabolism studies.
In addition to pharmaceuticals, 1-bromo-4-chlorobutane is a building block for agrochemicals. ontosight.ainbinno.comtheoremchem.com It is utilized in the development of herbicides and fungicides. innospk.com The incorporation of the chloro- and bromo- functionalities into a molecule can enhance its biological efficacy, a desirable trait for crop protection agents. innospk.com Its role as a synthetic intermediate allows for the creation of new agrochemical products with specialized properties. innospk.comtheoremchem.com
Building Block in Polymer and Resin Production
The application of 1-bromo-4-chlorobutane extends to material science, where it serves as a monomer or building block in the production of polymers and resins. innospk.comnbinno.com Its bifunctional nature allows it to be incorporated into polymer chains or to act as a cross-linking agent, contributing to materials with specialized properties. innospk.com For example, it can be used in N-alkylation reactions in the synthesis of polymers. One study references its use in reactions detailed in the Journal of Polymer Science, indicating its relevance in creating new polymeric materials. ambeed.com It is also used in the synthesis of anion exchange resins, where it is used to alkylate substrates like hydroxyquinoline. researchgate.net
Utility in Advanced Organic Synthesis Strategies
The distinct reactivity of its two halogen atoms makes 1-bromo-4-chlorobutane a valuable tool in advanced synthetic strategies that require precise control over bond formation. guidechem.com
1-Bromo-4-chlorobutane is particularly useful for the synthesis of cyclic compounds. guidechem.com The four-carbon chain can be used to form five- or six-membered rings through intramolecular cyclization. Typically, one halogen reacts with a nucleophile, and then the second halogen on the same molecule reacts with another nucleophilic site within the newly formed intermediate to close the ring.
This strategy has been applied to the synthesis of various heterocyclic structures.
Cyanocyclohexanones : In one pathway, disubstituted acetonitriles react with 1-bromo-4-chlorobutane to form intermediate chloronitriles. These are subsequently converted to dinitriles and then cyclized to form substituted cyanocyclohexanones. cdnsciencepub.com
2-Vinylpiperidines : The reaction of allylbenzotriazoles with 1-bromo-4-chlorobutane affords substituted allylbenzotriazoles, which can then react with primary amines in a one-pot sequence to produce 2-vinylpiperidines. researchgate.net
Acridone Derivatives : 2-Methoxyacridone can be N-alkylated using 1-bromo-4-chlorobutane in a phase transfer catalyzed reaction, which is a key step in the synthesis of more complex, multi-ring systems.
This utility in cyclization reactions underscores the compound's importance in constructing the core ring structures of many complex natural and synthetic products.
Carbon-Carbon Bond Formation (e.g., Grignard Reagents)
Bromo-chloro-butanes, particularly 1-bromo-4-chlorobutane, serve as valuable precursors for carbon-carbon bond formation through the generation of Grignard reagents. byjus.com A Grignard reagent is an organomagnesium compound with the general formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen. byjus.com These reagents are prized in organic synthesis for their ability to create new carbon-carbon bonds by reacting with electrophiles. byjus.com
A key aspect of using dihalogenated alkanes like 1-bromo-4-chlorobutane is the differential reactivity of the halogen atoms. The carbon-bromine bond is weaker and more reactive than the carbon-chlorine bond, allowing for selective formation of a Grignard reagent at the bromine-bearing carbon. This chemoselectivity is crucial for preventing unwanted side reactions, such as the formation of cyclic products or intermolecular Wurtz coupling. researchgate.net
A notable application is the synthesis of 7-chloro-1-heptene, an important pharmaceutical intermediate. google.com In this process, 1-bromo-4-chlorobutane is used as the starting material to prepare a mono-Grignard reagent. google.com The reaction is carefully controlled, often at low temperatures (below -5°C), to ensure the magnesium inserts selectively into the C-Br bond, leaving the C-Cl bond intact. google.com This Grignard reagent, 4-chlorobutylmagnesium bromide, is then reacted with 3-chloropropene in the presence of a catalyst, such as anhydrous lithium tetrachlorocuprate(II) (Li₂CuCl₄), to form the desired 7-chloro-1-heptene. google.com This method is reported to be efficient and high-yielding, minimizing the formation of the common side product, 1,9-decadiene (B157367), which can form through a competing coupling reaction. google.com
Table 1: Grignard Reagent Formation from 1-Bromo-4-chlorobutane
| Reactant | Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|---|
| 1-Bromo-4-chlorobutane | Magnesium (Mg) | Toluene/THF solvent, < -5°C | 4-Chlorobutylmagnesium bromide | Intermediate for C-C bond formation | google.com |
Design and Synthesis of Chiral Ligands
Bromo-chloro-butanes are instrumental in the multistep synthesis of complex chiral ligands, which are essential for asymmetric catalysis. Asymmetric catalysis enables the synthesis of specific enantiomers of a chiral product, a critical need in the pharmaceutical industry. 1-Bromo-4-chlorobutane is a frequently used building block due to its bifunctional nature, allowing it to act as a linker between a chiral scaffold and other functional groups. mdpi.comjst.go.jp
One research example details the synthesis of chiral ionic-liquid-supported ligands. mdpi.com In this scheme, a chiral imidazolidin-2-one derivative, (4S,5S)-bis(benzyloxymethyl)imidazolidin-2-one, was reacted with 1-bromo-4-chlorobutane in the presence of sodium hydride. mdpi.com This reaction attaches the four-carbon chain to the chiral backbone. The terminal chlorine atom is then substituted, for instance with a 2-methylimidazole (B133640) group, to introduce an imidazolium (B1220033) moiety, a key feature of the final ligand. mdpi.com
Another study demonstrates the use of 1-bromo-4-chlorobutane in preparing recyclable chiral ligands for asymmetric transfer hydrogenation in ionic liquids. jst.go.jp The synthesis began by reacting 4-hydroxybenzenesulfonic acid sodium salt with 1-bromo-4-chlorobutane at 100°C in DMF. jst.go.jp This step attaches the chlorobutyl group, which is then further functionalized and connected to a chiral diphenylethylenediamine (DPEN) framework to yield the final ligand. jst.go.jp
The chirality can also reside within the bromo-chloro-butane molecule itself. For example, 2-bromo-3-chlorobutane has two chiral centers (at C2 and C3), leading to the existence of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). libretexts.orgdoubtnut.com These isomers, which include pairs of enantiomers and diastereomers, can serve as chiral precursors in the synthesis of other complex molecules. acs.orgacs.org The synthesis of specific stereoisomers of 2-bromo-3-chlorobutane can be achieved through stereoselective halogenation of butane derivatives, sometimes employing chiral catalysts. acs.org
Table 2: Examples of this compound in Chiral Ligand Synthesis
| This compound Isomer | Chiral Precursor | Reaction | Application of Ligand | Reference |
|---|---|---|---|---|
| 1-Bromo-4-chlorobutane | (4S,5S)-bis(benzyloxymethyl)imidazolidin-2-one | Alkylation with NaH | Ionic-liquid-supported catalysis | mdpi.com |
Research and Development in Chemical Synthesis and Reagents
Ongoing research and development efforts continue to explore and expand the utility of bromo-chloro-butanes as versatile reagents and intermediates in chemical synthesis. vulcanchem.com A significant area of focus is the optimization of synthetic routes to and from these compounds. For instance, industrial methods for producing 1-bromo-4-chlorobutane have been developed, such as the direct preparation from cyclic ethers like tetrahydrofuran (B95107) (THF). vulcanchem.comgoogle.com This process involves the hydrochlorination of THF followed by a reaction with a brominating agent, such as bromine in the presence of phosphorus. google.comgoogle.com
Research also focuses on the selective reactions of bromo-chloro-butanes. The development of protocols for the chemoselective formation of Grignard reagents from 1-bromo-4-chlorobutane is a prime example of advancing their application in sophisticated organic synthesis, enabling the construction of complex molecules for the pharmaceutical and agrochemical industries. google.comvulcanchem.com These compounds are recognized as key intermediates in the synthesis of drugs like the atypical antipsychotic Brexpiprazole. vulcanchem.com
Furthermore, the study of the various isomers of this compound and their unique properties is an active field of research. acs.org This includes the investigation of chiral isomers, such as the stereoisomers of 2-bromo-3-chlorobutane, and their potential as building blocks in asymmetric synthesis. libretexts.orgacs.org The ability to separate and characterize these isomers is crucial for their effective use. acs.org For example, gas chromatography techniques have been explored for the separation of enantiomers of related compounds like 2-chlorobutane (B165301) and 2-bromobutane (B33332). researchgate.net The distinct physical properties of different this compound isomers, such as their boiling points, influence their separation and application. stenutz.eustenutz.euontosight.ai
Table 3: Properties of Selected this compound Isomers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Reference |
|---|---|---|---|---|
| 1-Bromo-2-chlorobutane (B25774) | C₄H₈BrCl | 171.46 | Not specified | nih.gov |
| 1-Bromo-3-chlorobutane | C₄H₈BrCl | 171.46 | 154 | stenutz.eu |
| 1-Bromo-4-chlorobutane | C₄H₈BrCl | 171.46 | 167-169 | ontosight.ai |
| 2-Bromo-2-chlorobutane | C₄H₈BrCl | 171.46 | 120 | stenutz.eu |
Compound Names Mentioned in this Article
1,9-decadiene
1-bromo-4-chlorobutane
2-bromobutane
2-bromo-3-chlorobutane
2-chlorobutane
2-methylimidazole
3-chloropropene
4-chlorobutylmagnesium bromide
4-hydroxybenzenesulfonic acid sodium salt
7-chloro-1-heptene
(4S,5S)-bis(benzyloxymethyl)imidazolidin-2-one
Brexpiprazole
Bromine
diphenylethylenediamine (DPEN)
Lithium tetrachlorocuprate(II) (Li₂CuCl₄)
Magnesium
Phosphorus
Sodium hydride
Tetrahydrofuran (THF)
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-bromo-4-chlorobutane while minimizing isomer formation?
- Methodology : Use controlled alkylation of butane derivatives with precise stoichiometric ratios of brominating (e.g., ) and chlorinating agents (e.g., ) under inert conditions. Monitor reaction progress via gas chromatography (GC) to detect intermediates like 1-bromo-3-chlorobutane or 1-chloro-4-bromobutane, which may form due to competing substitution pathways . Adjust temperature (e.g., 0–5°C for slower kinetics) and solvent polarity (e.g., dichloromethane) to favor primary halogenation .
Q. What purification techniques are most effective for isolating bromo-chloro-butane isomers?
- Methodology : Employ fractional distillation under reduced pressure to separate isomers based on boiling point differences (e.g., 1-bromo-4-chlorobutane vs. 1-bromo-3-chlorobutane). Confirm purity via -NMR by analyzing coupling patterns for vicinal halogens (e.g., 3.5–4.0 ppm for and ) . For trace impurities, use silica gel chromatography with hexane/ethyl acetate gradients .
Q. How should researchers characterize halogen positioning in this compound derivatives?
- Methodology : Combine -NMR and DEPT-135 to assign carbon environments adjacent to halogens. For example, in 1-bromo-4-chlorobutane shows distinct deshielding compared to . Mass spectrometry (EI-MS) with fragmentation analysis can differentiate isomers via characteristic and peaks .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
- Methodology : Conduct kinetic studies using polar aprotic solvents (e.g., DMSO) to favor pathways, monitored via conductivity measurements. Compare activation parameters (ΔH‡, ΔS‡) for bromo vs. chloro groups. Computational modeling (DFT) can visualize transition states, revealing steric effects from adjacent halogens .
Q. How do researchers resolve contradictions in reported thermodynamic properties of this compound isomers?
- Methodology : Re-evaluate vapor pressure and enthalpy data using standardized calorimetry (e.g., DSC/TGA) under controlled humidity. Cross-validate with quantum mechanical calculations (e.g., COSMO-RS) to account for solvent interactions. Discrepancies may arise from impurities or isomer co-elution in prior studies .
Q. What strategies mitigate halogen exchange during storage of this compound?
- Methodology : Store samples in amber vials under nitrogen at –20°C to prevent photolytic or thermal degradation. Add stabilizers like BHT (butylated hydroxytoluene) to inhibit radical-mediated halogen scrambling. Periodically verify stability via GC-MS and -NMR .
Q. How can computational models predict the environmental fate of this compound derivatives?
- Methodology : Apply QSPR (Quantitative Structure-Property Relationship) models to estimate biodegradation half-lives and bioaccumulation factors. Input molecular descriptors (e.g., log , molar refractivity) derived from experimental or DFT-calculated data. Validate predictions against microbial assay results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
